6-Bromo-1'-methyl-2H-spiro[benzofuran-3,4'-piperidine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-Bromo-1’-methyl-2H-spiro[benzofuran-3,4’-piperidine]” is a chemical compound . It is a derivative of benzofuran , which is a class of compounds that are ubiquitous in nature . Benzofuran and its derivatives have a wide range of biological and pharmacological applications .
Synthesis Analysis
The synthesis of benzofuran derivatives involves various methods . For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another benzofuran ring can be constructed by proton quantum tunneling . These methods are conducive to the construction of complex benzofuran ring systems .Scientific Research Applications
Spiro[benzofuran-3,4'-piperidine] as a σ-Receptor Ligand
Spiro compounds, including variants of spiro[benzofuran-3,4'-piperidine], have been extensively studied for their σ-receptor ligand properties. Maier and Wünsch (2002) highlighted that these compounds show a high affinity for σ1-receptors, which are implicated in various neurological processes. They specifically found that compounds with a benzyl residue at the piperidine nitrogen atom and a methoxy group in position 3 enhance σ1-receptor affinity (Maier & Wünsch, 2002). Similarly, their research on spiro[[2]benzopyran-1,4'-piperidines] and spiro[[2]benzofuran-1,4'-piperidines] with carbon substituents in position 3 has been pivotal in understanding the binding properties for sigma(1) and sigma(2) receptors (Maier & Wünsch, 2002).
Synthesis of Spiro[1-benzofuran-3,4′-piperidin]ol Scaffolds
The synthesis of novel 2H-spiro[1-benzofuran-3,4′-piperidin]ol scaffolds has been a subject of research, enriching the library of 'privileged structures' in medicinal chemistry. Leflemme, Stoit, and Borghese (2012) developed a method involving intramolecular Heck cyclization for synthesizing these compounds, which are of interest for their potential biological activities (Leflemme, Stoit, & Borghese, 2012).
Exploration in Histone Deacetylase (HDAC) Inhibition
Spiropiperidine hydroxamic acid derivatives, including those based on spiro[benzofuran-2,4'-piperidine], have been identified as novel histone deacetylase (HDAC) inhibitors. Varasi et al. (2011) reported the discovery of such compounds, which demonstrated the ability to inhibit HDACs and showed antiproliferative activity on tumor cell lines (Varasi et al., 2011).
Synthesis of Novel Spirocyclic σ(1) Receptor Ligands
Grosse Maestrup, Wiese, Schepmann, Brust, and Wünsch (2011) synthesized and evaluated spirocyclic σ(1) receptor ligands with a (2-fluoroethyl) residue in 3-position. They noted that these derivatives showed higher σ(1) affinity and σ(1)/σ(2) selectivity compared to their counterparts, highlighting the potential for developing fluorinated radiotracers for imaging of σ(1) receptors in the central nervous system (Grosse Maestrup et al., 2011).
Future Directions
Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development due to their wide range of biological and pharmacological applications . Therefore, “6-Bromo-1’-methyl-2H-spiro[benzofuran-3,4’-piperidine]” and similar compounds may have potential applications in these fields in the future .
properties
IUPAC Name |
6-bromo-1'-methylspiro[2H-1-benzofuran-3,4'-piperidine] |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO/c1-15-6-4-13(5-7-15)9-16-12-8-10(14)2-3-11(12)13/h2-3,8H,4-7,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVESTSXXEOETFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)COC3=C2C=CC(=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401197072 |
Source
|
Record name | Spiro[benzofuran-3(2H),4′-piperidine], 6-bromo-1′-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401197072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1'-methyl-2H-spiro[benzofuran-3,4'-piperidine] | |
CAS RN |
1268521-25-0 |
Source
|
Record name | Spiro[benzofuran-3(2H),4′-piperidine], 6-bromo-1′-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1268521-25-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spiro[benzofuran-3(2H),4′-piperidine], 6-bromo-1′-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401197072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.